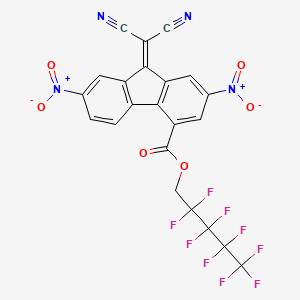

2,2,3,3,4,4,5,5,5-nonafluoropentyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate

Description

2,2,3,3,4,4,5,5,5-nonafluoropentyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorinated alkyl chain and a fluorene core substituted with nitro and dicyanomethylidene groups, making it a subject of interest in materials science and organic chemistry.

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonafluoropentyl 9-(dicyanomethylidene)-2,7-dinitrofluorene-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H7F9N4O6/c23-19(24,20(25,26)21(27,28)22(29,30)31)8-41-18(36)15-5-11(35(39)40)4-14-16(9(6-32)7-33)13-3-10(34(37)38)1-2-12(13)17(14)15/h1-5H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTYMHYWNHPNSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C#N)C#N)C3=C2C(=CC(=C3)[N+](=O)[O-])C(=O)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H7F9N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,5-nonafluoropentyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate typically involves multiple steps:

Formation of the Fluorene Core: The fluorene core is synthesized through a Friedel-Crafts alkylation reaction, where fluorene is alkylated with appropriate reagents under acidic conditions.

Nitration: The fluorene core undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 7 positions.

Introduction of the Dicyanomethylidene Group: The dicyanomethylidene group is introduced via a Knoevenagel condensation reaction, where malononitrile reacts with the aldehyde derivative of the fluorene core.

Esterification: The final step involves esterification with 2,2,3,3,4,4,5,5,5-nonafluoropentanol under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of quinone derivatives.

Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various coupling reactions.

Substitution: The fluorinated alkyl chain can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Quinone derivatives of the fluorene core.

Reduction: Amino derivatives of the fluorene core.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its electronic properties due to the presence of electron-withdrawing groups (nitro and dicyanomethylidene) and the electron-donating fluorene core. It is used in the development of organic semiconductors and photovoltaic materials.

Biology and Medicine

While direct biological applications are less common, derivatives of this compound could be explored for their potential as imaging agents or in drug delivery systems due to their unique structural properties.

Industry

In industry, the compound’s stability and electronic properties make it suitable for use in the manufacture of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The compound exerts its effects primarily through its electronic structure. The nitro and dicyanomethylidene groups withdraw electrons, creating a polarized molecule with distinct electronic properties. This polarization can influence interactions with other molecules, making it useful in electronic applications.

Molecular Targets and Pathways

The compound’s interactions are largely governed by its ability to participate in π-π stacking and hydrogen bonding, which are critical in the formation of organic electronic materials.

Comparison with Similar Compounds

Similar Compounds

- 2,2,3,3,4,4,5,5,5-nonafluoropentyl acrylate

- 2,2,3,3,4,4,5,5,5-nonafluoropentyl oxirane

- 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene

Uniqueness

Compared to similar compounds, 2,2,3,3,4,4,5,5,5-nonafluoropentyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate stands out due to its combination of a highly fluorinated alkyl chain and a functionalized fluorene core. This unique structure imparts distinct electronic properties, making it particularly valuable in the development of advanced materials for electronic applications.

Biological Activity

The compound 2,2,3,3,4,4,5,5,5-nonafluoropentyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate (CAS Number: 25) is a fluorinated organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a complex structure that includes multiple functional groups contributing to its reactivity and biological properties. The presence of dicyanomethylidene and dinitro groups suggests potential interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound primarily focuses on its antimicrobial and anticancer properties. The following sections summarize key findings from various studies.

Antimicrobial Activity

Several studies have reported on the antimicrobial efficacy of related fluorene derivatives. The mechanism often involves the inhibition of essential enzymes or cellular processes in bacteria and fungi. Notably:

- Inhibition of Dihydrofolate Reductase (DHFR) : Compounds with similar structures have been shown to inhibit DHFR, an enzyme critical for DNA synthesis in both bacterial and human cells. This inhibition can lead to the disruption of cell proliferation in pathogenic organisms .

- Zone of Inhibition Assays : In studies evaluating antimicrobial activity against various strains (e.g., Staphylococcus aureus, Escherichia coli), compounds demonstrated significant zones of inhibition compared to standard antibiotics like vancomycin and gentamicin. For instance, certain derivatives exhibited inhibition zones ranging from 8 mm to 11 mm against S. aureus and E. coli .

Anticancer Activity

The anticancer potential of this compound has also been explored:

- Cytotoxicity Tests : Compounds similar in structure have been evaluated against cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). Results indicated that some fluorene derivatives displayed cytotoxic effects comparable to established chemotherapeutic agents like Taxol .

- Mechanism of Action : The proposed mechanism involves the interaction with cellular targets leading to apoptosis in cancer cells. Molecular docking studies suggest that these compounds can effectively bind to active sites on target proteins involved in cancer progression .

Case Studies

- Study on Fluorene Derivatives : A comprehensive study synthesized various fluorene derivatives and tested their antimicrobial and anticancer properties. The results showed that compounds with dinitro groups exhibited enhanced activity against resistant strains of bacteria and cancer cells .

- Molecular Docking Analysis : Another study employed molecular docking techniques to predict the binding affinity of these compounds to DHFR. Findings indicated strong binding interactions that could be exploited for drug development targeting both bacterial infections and cancer .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.